molecular formula C19H16BrNO4 B4624398 METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE

METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4624398
M. Wt: 402.2 g/mol
InChI Key: OIPDEVPIMVPOHC-UHFFFAOYSA-N
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Description

METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a combination of indole and phenoxyacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core and the bromomethylphenoxyacetyl group. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The bromomethylphenoxyacetyl group can be introduced through a nucleophilic substitution reaction using 4-bromo-3-methylphenol and methyl bromoacetate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyacetyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of indole and phenoxyacetyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 1-[2-(4-bromo-3-methylphenoxy)acetyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4/c1-12-9-13(7-8-16(12)20)25-11-18(22)21-10-15(19(23)24-2)14-5-3-4-6-17(14)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPDEVPIMVPOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE
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METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE
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METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE
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METHYL 1-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]-1H-INDOLE-3-CARBOXYLATE

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